molecular formula C22H21N3OS B11438383 3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11438383
M. Wt: 375.5 g/mol
InChI Key: NPRPBJBGZVYYMT-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyridine, thiadiazine, and carbonitrile groups, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction between an aldehyde and an amine.

    Introduction of the thiadiazine ring: This step involves the cyclization of a dithiocarbamate intermediate with a suitable electrophile.

    Attachment of the carbonitrile group: This is usually done through a nucleophilic substitution reaction using a cyanide source.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and electrostatic forces .

Comparison with Similar Compounds

Similar compounds to 3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H21N3OS/c1-15-7-9-17(10-8-15)18-11-21(26)25-13-24(14-27-22(25)19(18)12-23)20-6-4-3-5-16(20)2/h3-10,18H,11,13-14H2,1-2H3

InChI Key

NPRPBJBGZVYYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4C

Origin of Product

United States

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